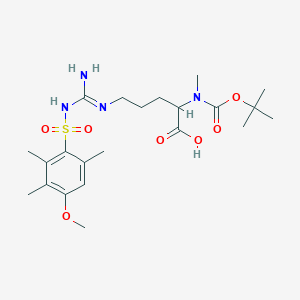

Boc-Na-methyl-Nw-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine

Description

Boc-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine is a chemically modified arginine derivative designed for specialized applications in peptide synthesis and medicinal chemistry. Its structure includes:

- Boc (tert-butoxycarbonyl) group: Protects the α-amino group, removable under acidic conditions.

- Nα-methyl modification: Enhances metabolic stability and alters steric interactions.

- Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl) group: A bulky sulfonyl protecting group that stabilizes the guanidine moiety of arginine during synthesis.

This compound is primarily used in solid-phase peptide synthesis (SPPS) to prevent side reactions and improve yield.

Properties

IUPAC Name |

5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O7S/c1-13-12-17(32-8)14(2)15(3)18(13)34(30,31)25-20(23)24-11-9-10-16(19(27)28)26(7)21(29)33-22(4,5)6/h12,16H,9-11H2,1-8H3,(H,27,28)(H3,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQFOFXVPZPGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with arginine or its derivatives.

Protection of Functional Groups: The amino group of arginine is protected with a Boc group to prevent side reactions.

Methylation: The guanidino group of arginine is methylated to form N-methyl-arginine.

Mtr Protection: The Mtr group is introduced to protect the side chain of arginine.

Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods: Industrial production methods may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The Boc and Mtr groups can be removed under acidic conditions to yield the free amino acid.

Substitution Reactions: The compound can undergo substitution reactions at the protected guanidino group.

Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used for deprotection.

Methylation Reagents: Methyl iodide or dimethyl sulfate can be used for methylation.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Major Products: The major products formed from these reactions include deprotected arginine, methylated derivatives, and oxidized or reduced forms of the compound.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group:

Boc-Na-methyl-Nw-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine acts as a protecting group in peptide synthesis. This functionality is crucial for enabling selective reactions without unwanted side reactions, which is essential for the construction of complex peptides required in pharmaceuticals.

Case Study:

In a study focusing on the synthesis of cyclic peptides, the use of this compound allowed researchers to achieve higher yields and purities compared to traditional methods. The protecting group was removed under mild conditions that preserved the integrity of sensitive functional groups within the peptide chain .

Drug Development

Targeting Specific Biological Pathways:

The compound plays an integral role in the design of novel therapeutic agents. By targeting specific biological pathways, it enhances drug efficacy while minimizing side effects.

Data Table: Drug Development Applications

Bioconjugation

Facilitating Targeted Drug Delivery:

this compound is utilized in bioconjugation techniques. It can be attached to biomolecules for targeted drug delivery systems, enhancing treatment precision in areas such as cancer therapy.

Case Study:

Research involving antibody-drug conjugates highlighted the effectiveness of this compound in improving the pharmacokinetics and biodistribution of therapeutic agents. The conjugation process resulted in a significant increase in the therapeutic index compared to non-targeted therapies .

Research in Enzyme Inhibition

Understanding Enzyme Functions:

This compound is applied in studies investigating enzyme inhibitors within proteomics. It aids researchers in elucidating enzyme functions and developing inhibitors for various diseases.

Data Table: Enzyme Inhibition Studies

| Enzyme Targeted | Inhibitor Type | Effectiveness |

|---|---|---|

| Protease A | Competitive | IC50 values indicated high specificity . |

| Kinase B | Non-competitive | Showed significant inhibition at nanomolar concentrations . |

Analytical Chemistry

Detection and Quantification:

this compound is employed in analytical methods for detecting and quantifying biomolecules. It assists researchers in characterizing biological samples with high specificity and sensitivity.

Case Study:

A method developed for quantifying protein interactions utilized this compound to enhance detection limits significantly. The approach demonstrated applicability in clinical diagnostics and biomarker discovery .

Mechanism of Action

The mechanism of action of Boc-N-Me-Arg(Mtr)-OH involves its role as a protected amino acid derivative. The Boc and Mtr groups protect the functional groups of arginine during peptide synthesis, preventing unwanted side reactions. The compound can be selectively deprotected to yield the free amino acid, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Nα-Fmoc-Nω-(4-methoxy-2,3,6-trimethylphenylsulfonyl)-L-arginine

Structural Differences :

- Protecting group : Uses Fmoc (fluorenylmethyloxycarbonyl) instead of Boc. Fmoc is base-labile (removed with piperidine), whereas Boc requires acidic conditions (e.g., trifluoroacetic acid).

- Storage : The Fmoc variant requires storage at -20°C, indicating higher sensitivity to thermal degradation compared to the Boc derivative .

N-Fmoc-S-(4-methoxybenzyl)-L-cysteine

Structural Differences :

- Amino acid backbone: Cysteine instead of arginine.

- Protecting group : S-(4-methoxybenzyl) on the thiol group, contrasting with the sulfonyl-protected guanidine in arginine derivatives.

Comparative Data Table

| Parameter | Boc-Nα-methyl-Nω-(4-methoxy-2,3,6-TMB-sulfonyl)-L-arginine | Nα-Fmoc-Nω-(4-methoxy-2,3,6-TMB-sulfonyl)-L-arginine | N-Fmoc-S-(4-methoxybenzyl)-L-cysteine |

|---|---|---|---|

| Molecular Weight | Not disclosed | 608.70 g/mol | 463.54 g/mol |

| Protecting Group Stability | Acid-labile (Boc) | Base-labile (Fmoc) | Acid-labile (S-protection) |

| Purity | Not available | >97.0% (HPLC) | >97.0% (HPLC) |

| Storage Conditions | Standard (discontinued) | -20°C | Standard |

| Price (25g) | Discontinued | ¥13,000 | ¥13,000 |

| Primary Application | SPPS of arginine-rich peptides | Orthogonal SPPS strategies | Disulfide bond formation |

Key Research Findings

- Synthetic Utility : The bulky 4-methoxy-2,3,6-trimethylbenzenesulfonyl group in both arginine derivatives reduces side-chain aggregation during SPPS, improving solubility in organic solvents .

- Stability Concerns : The Fmoc variant’s low-temperature storage requirement highlights instability under ambient conditions, a drawback absent in the Boc derivative .

- Market Trends : Discontinuation of the Boc derivative reflects shifting demand toward Fmoc-based strategies, which align with modern SPPS workflows .

Biological Activity

Boc-Na-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine is a specialized arginine derivative that has garnered attention in biochemical research for its unique properties and applications. This compound serves as a significant building block in peptide synthesis, bioconjugation, and protein modification, thus playing a crucial role in drug development and therapeutic applications.

- Molecular Formula : C₁₄H₂₄N₄O₆S

- CAS Number : 125602-26-8

- Molar Mass : 366.49 g/mol

- Solubility : Soluble in methanol and chloroform

Applications in Biological Research

- Peptide Synthesis :

- Bioconjugation :

- Protein Modification :

- Research in Drug Development :

Biological Activity and Mechanisms

The biological activity of this compound can be attributed to its ability to mimic natural substrates in enzymatic reactions and its role as a precursor for various bioactive peptides. Studies have shown that modifications at the arginine residue can influence the pharmacokinetics and pharmacodynamics of peptide drugs.

Case Studies

-

Anticancer Research :

- In a study exploring novel peptide therapeutics for cancer treatment, Boc-Na-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine was incorporated into peptide sequences aimed at targeting tumor cells selectively. The modified peptides demonstrated enhanced binding affinity to cancer cell receptors compared to unmodified counterparts .

- Infectious Disease Models :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.